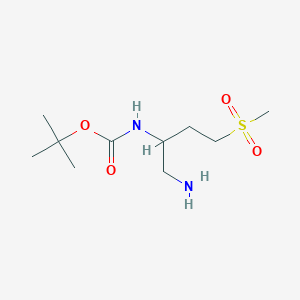
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate typically involves multiple steps, including the protection of amino groups, sulfonylation, and carbamate formation. One common method involves the reaction of tert-butyl carbamate with an appropriate amino alcohol, followed by sulfonylation using methylsulfonyl chloride under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group may also participate in interactions with biological molecules, affecting cellular pathways and functions .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Methylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C10H22N2O4S |
|---|---|
分子量 |
266.36 g/mol |
IUPAC 名称 |
tert-butyl N-(1-amino-4-methylsulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)12-8(7-11)5-6-17(4,14)15/h8H,5-7,11H2,1-4H3,(H,12,13) |
InChI 键 |
KHRDNIKESIRIPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














